ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring an indeno[1,2-b]pyridine core substituted with a methyl group at position 2, an ethyl carboxylate at position 3, and a 3-{[(4-methylphenyl)carbonyl]oxy}phenyl group at position 4. The 5-oxo moiety completes the dihydroindeno-pyridine system, which is critical for its conformational stability and reactivity .
Synthetic routes for analogous compounds typically involve multi-step protocols, such as cyclocondensation of indane-1,3-dione with substituted aldehydes, ethyl acetoacetate, and ammonium acetate under reflux conditions . Characterization relies on spectroscopic techniques (¹H/¹³C NMR, IR, MS) and X-ray crystallography to resolve structural ambiguities . The 4-methylphenyl carbonyloxy substituent introduces steric bulk and electronic effects, distinguishing it from simpler derivatives.
Properties
IUPAC Name |
ethyl 2-methyl-4-[3-(4-methylbenzoyl)oxyphenyl]-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c1-4-35-30(34)24-18(3)31-27-22-10-5-6-11-23(22)28(32)26(27)25(24)20-8-7-9-21(16-20)36-29(33)19-14-12-17(2)13-15-19/h5-16,25,31H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMKJBPRIQIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-(3-hydroxyphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials with specific properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- Chlorophenyl Derivatives : The electron-withdrawing Cl atom in ethyl 4-(4-chlorophenyl)-... increases dipole moments and alters crystal packing, as shown by X-ray studies .
- Dimethylaminophenyl Derivatives (DDPC): The electron-donating N,N-dimethylamino group induces intramolecular charge transfer (ICT), enabling fluorescence-based applications .
Physical and Chemical Properties
- Solubility : The 3-{[(4-methylphenyl)carbonyl]oxy}phenyl group in the target compound reduces polarity compared to chlorophenyl analogues, likely decreasing aqueous solubility but improving lipid membrane permeability.
- Thermal Stability : Bulky substituents (e.g., 4-methylphenyl carbonyloxy) increase melting points due to enhanced van der Waals interactions .
- Reactivity: The ester group at position 3 undergoes hydrolysis under basic conditions, while the 5-oxo moiety participates in keto-enol tautomerism .
Research Findings and Data Analysis
- Crystallography : Ethyl 4-(4-chlorophenyl)-... displays a disordered ethyl group in its crystal structure, while chloro substitution reorients the carboxylate group relative to the pyridine ring .
- Fluorescence : DDPC’s emission spectrum red-shifts in polar solvents (λem = 480–520 nm), making it a probe for micelle critical micelle concentration (CMC) determination .
- Synthetic Challenges : Multi-step synthesis of the target compound requires precise control of substituent orientation to avoid steric clashes .
Biological Activity
Ethyl 2-methyl-4-(3-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the indeno[1,2-b]pyridine derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-methyl-4-[3-(4-methylbenzoyl)oxyphenyl]-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate. Its molecular formula is C30H25NO5, and it features various functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. Studies have shown that this compound can inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, it may interact with kinases or other signaling proteins that play critical roles in tumor growth and metastasis .
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound has shown a MIC range of 0.22 to 0.25 μg/mL against certain strains, suggesting strong bactericidal properties .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell signaling pathways.
- Disruption of Cellular Processes : It can interfere with metabolic pathways essential for cancer cell survival and proliferation.
Research Findings and Case Studies
Several research studies have explored the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via kinase inhibition. |
| Study B | Antimicrobial Efficacy | Showed strong bactericidal activity against Staphylococcus aureus (MIC = 0.22 μg/mL). |
| Study C | Mechanistic Insights | Identified interaction with cellular signaling pathways leading to apoptosis in cancer cells. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
